molecular formula C11H11NO B8764572 3-Ethoxyisoquinoline

3-Ethoxyisoquinoline

Cat. No.: B8764572
M. Wt: 173.21 g/mol
InChI Key: IZPZUGQJVNFYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxyisoquinoline (3-EisoQ) is a heterocyclic aromatic compound featuring an ethoxy (-OCH₂CH₃) substituent at the 3-position of the isoquinoline backbone. It is of significant interest in organic synthesis and pyrolysis studies due to its propensity to undergo thermal elimination of ethylene, yielding tautomeric products (keto or enol forms) . Computational studies using density functional theory (DFT) and ab initio methods (e.g., BMK, CBS-QB3) have elucidated its decomposition pathways, activation energies, and solvent-dependent stability .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-ethoxyisoquinoline

InChI

InChI=1S/C11H11NO/c1-2-13-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3

InChI Key

IZPZUGQJVNFYLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=N1

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Dominance of Keto Tautomers: Across all ethoxyquinolines and ethoxyisoquinolines, the keto pathway is kinetically and thermodynamically favored, with rate constants 10–100× higher than enol pathways .

Computational Validation : DFT and CBS-QB3 methods reliably predict experimental trends, confirming the role of TS geometry in decomposition efficiency .

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